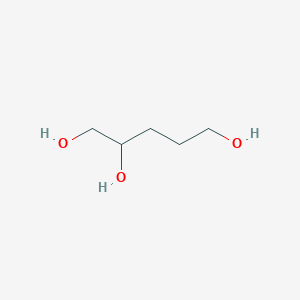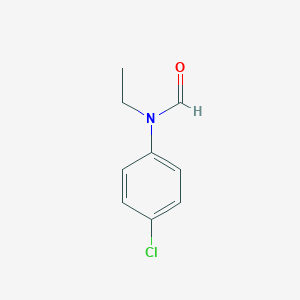
Lanthanum sulfide
Vue d'ensemble
Description
Lanthanum sulfide (La2S3) is a compound of lanthanum and sulfur. It is used as a precursor in the production of gallium lanthanum sulfide and strontium lathanum sulfide. It is also used in glass manufacturing and is doped with other metals and used in optical fibers . The molecular weight of lanthanum sulfide is 374.0 g/mol .
Synthesis Analysis
Lanthanum sulfide nanoparticles have been synthesized and utilized as an adsorbent in a tetracycline adsorption/removal process . The synthesis of lanthanum sulfide nanorods has been achieved through a simple hydrothermal method . A universal synthesis strategy for lanthanide sulfide nanocrystals has also been proposed .
Molecular Structure Analysis
The electronic structures of lanthanide sulfides, including lanthanum sulfide, have been studied using density functional theory calculations . The structure of lanthanum sulfide has been characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) .
Chemical Reactions Analysis
Lanthanum reacts with sulfur at elevated temperatures to form lanthanum sulfide (La₂S₃), which has potential applications in optoelectronic devices . A study has demonstrated the selective sulfidation of a target metal from a mixed metal-oxide feed .
Physical And Chemical Properties Analysis
The physical properties of lanthanum sulfide have been studied using various techniques such as field emission scanning electron microscopy, energy-dispersive X-ray spectroscopy, X-ray diffraction, and Fourier transform infrared spectroscopy . The chemical properties of lanthanum sulfide include its molecular weight of 374.0 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and rotatable bond count of 0 .
Applications De Recherche Scientifique
Removal of Tetracycline from Aqueous Media
Lanthanum sulfide nanoparticles have been synthesized and utilized to assess their potential as an adsorbent in a tetracycline adsorption/removal process . The adsorbent was characterized using different techniques such as field emission scanning electron microscopy, energy-dispersive X-ray spectroscopy, X-ray diffraction and Fourier transform infrared spectroscopy .
Control of Internal Phosphorus
Two lanthanum (La)-based materials, La-modified bentonite (LMB) and the La-modified attapulgite and chitosan composite (LMA&C), were combined with calcium nitrate (CN) to investigate the effect on sediment P control . The combination of capping by La-based material and oxidation by CN is a promising method for sediment P control .
Magnetic Storage and Spintronics
The magnetic properties of lanthanum sulfides and oxides make them valuable for various applications in magnetic storage and spintronics .
Energy Storage
Lanthanum sulfide is also used in energy storage applications . Metallic ions can also be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials for uses such as solar energy materials and fuel cells .
Optical Glass Manufacturing
Lanthanum compounds are used to make special types of optical glass that have a high refractive index .
Production of Hot Cathodes
Lanthanum-barium crystals are used to produce hot cathodes, which are crucial components in vacuum tubes and electron microscopes .
Mécanisme D'action
Target of Action
Lanthanum sulfide (La2S3) is a compound that primarily targets various environmental and industrial applications. It has been used as an adsorbent for the removal of tetracycline from aqueous media . The presence of positively charged lanthanum ions (La3+) and negative sulfide ions (S2-) provides high sorption capacity . In addition, it has been used as a catalyst in electrochemical reactions .
Mode of Action
The interaction of lanthanum sulfide with its targets involves ionic binding and precipitation of insoluble complexes within the lumen of the environment, thereby preventing the absorption of targeted substances . For instance, in the removal of tetracycline, the compound forms a monolayer sorption pattern .
Biochemical Pathways
The biochemical pathways affected by lanthanum sulfide are primarily related to the adsorption and removal processes of certain substances in the environment. The compound’s interaction with these substances can lead to changes in their biochemical cycles .
Pharmacokinetics
The compound’s adsorption capacity, for instance, can be influenced by several parameters such as the adsorbent dosage, ionic strength, pH, contact time, and initial solution concentration .
Result of Action
The result of lanthanum sulfide’s action is the effective removal or reduction of targeted substances in the environment. For example, it has been shown to have a high adsorption capacity for tetracycline, with an appropriate adsorption capacity of 56.81 mg g−1 . In electrochemical reactions, it has demonstrated superior activity for hydrogen evolution reaction (HER) to pristine and commercial molybdenum sulfide .
Action Environment
The action, efficacy, and stability of lanthanum sulfide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s sorption capacity . Additionally, the presence of other substances, such as reduced graphene oxide (rGO), can improve the electrochemical characteristics of lanthanum sulfide .
Safety and Hazards
Safety measures for handling lanthanum sulfide include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Orientations Futures
Propriétés
IUPAC Name |
lanthanum(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSNXOWNOTGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923320 | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum sulfide | |
CAS RN |
12031-49-1, 12325-81-4 | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum sulfide (La2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dilanthanum trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of lanthanum sulfide?
A1: The most common form of lanthanum sulfide is La2S3, with a molecular weight of 373.998 g/mol. []
Q2: What crystal structures are observed in lanthanum sulfide?
A2: Lanthanum sulfide exhibits polymorphism, with different crystal structures depending on temperature and synthesis conditions. The most common polymorphs are the cubic γ-phase, stable at high temperatures, and the orthorhombic α-phase. [, , ]
Q3: Are there spectroscopic techniques used to characterize lanthanum sulfide?
A3: Yes, various spectroscopic techniques are employed, including Raman spectroscopy, which helps identify different phases and analyze vibrational modes. UV-Vis spectroscopy is used to determine the optical band gap of lanthanum sulfide materials. [, , ]
Q4: How does the composition of calcium lanthanum sulfide (CLS) affect its properties?
A5: The ratio of calcium sulfide (CaS) to lanthanum sulfide (La2S3) in CLS significantly influences its structural, thermal, and optical properties. [] For instance, increasing the CaS fraction generally leads to a decrease in stiffness and an increase in the lattice parameter. []
Q5: How does gallium lanthanum sulfide (GLS) differ from other chalcogenide glasses in terms of photo-induced effects?
A6: Unlike arsenic sulfide (As2S3)-based glasses, GLS exhibits superior resistance to photo-induced effects such as photo-darkening and photo-induced crystallization. This makes it a more desirable material for applications like integrated optics, where long-term stability is crucial. []
Q6: Can lanthanum sulfide be used as a catalyst for hydrogen evolution?
A7: Yes, lanthanum sulfide has shown promising catalytic activity for the hydrogen evolution reaction (HER). [] Notably, hybrid catalysts incorporating lanthanum sulfide and molybdenum sulfide (MoS2) exhibit enhanced HER performance compared to pristine MoS2. []
Q7: How has density functional theory (DFT) been used to study calcium lanthanum sulfide (CLS)?
A8: DFT simulations have been instrumental in understanding the relationship between composition and various properties of CLS. These studies have provided insights into the structural, electronic, mechanical, and vibrational characteristics of CLS solid solutions. []
Q8: Can DFT calculations predict the impact of defects on CLS properties?
A9: Yes, DFT calculations have been employed to investigate the effect of point defects, such as sulfur vacancies and oxygen impurities, on the properties of CLS. [] This knowledge is crucial for optimizing the material's performance in various applications.
Q9: What are the potential applications of lanthanum sulfide in electronics?
A10: Lanthanum sulfide thin films have demonstrated potential for use in field emission devices. [] Their nanocrystalline structure and low work function make them attractive candidates for applications requiring efficient electron emission. []
Q10: How is lanthanum sulfide being explored for optical applications?
A11: Lanthanum sulfide-based materials, such as calcium lanthanum sulfide (CLS) and gallium lanthanum sulfide (GLS), are being investigated for their potential in infrared (IR) optics. [, , ] Their transparency in the infrared region makes them suitable for applications like IR windows, domes, and optical fibers. [, , ]
Q11: Can lanthanum sulfide be used in lasers?
A12: Yes, lanthanum sulfide glasses doped with rare-earth ions, such as dysprosium (Dy3+) or erbium (Er3+), have shown promise for developing mid-infrared fiber lasers. [, , ] These materials possess favorable spectroscopic properties, including large emission cross-sections, for efficient laser operation in the mid-infrared region. [, , ]
Q12: What methods are used to synthesize lanthanum sulfide?
A12: Lanthanum sulfide can be synthesized using various methods, including:
- Direct reaction of elements: Reacting lanthanum and sulfur at high temperatures. []
- Sulfurization of lanthanum compounds: Reacting lanthanum oxide or lanthanum chloride with a sulfurizing agent like hydrogen sulfide (H2S) or carbon disulfide (CS2). [, , ]
- Wet chemical methods: Precipitating lanthanum sulfide precursors from solution, followed by thermal decomposition. []
Q13: How is calcium lanthanum sulfide (CLS) typically prepared?
A13: CLS is often synthesized through a two-step process:
- Co-precipitation: Simultaneously precipitating calcium and lanthanum precursors, usually carbonates, from a solution. []
- Sulfurization: Converting the precipitated precursors into CLS using a sulfurizing agent, commonly CS2, at elevated temperatures. []
Q14: What challenges are associated with processing lanthanum sulfide ceramics?
A15: Achieving high optical transparency in lanthanum sulfide ceramics can be challenging due to factors like scattering and broadband absorption. [] Research efforts have focused on optimizing processing parameters, such as powder synthesis, milling, and sintering conditions, to enhance the optical quality of these ceramics. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




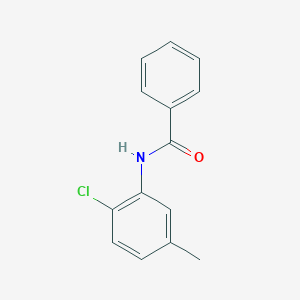

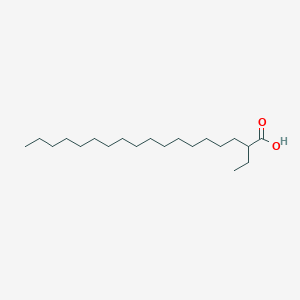
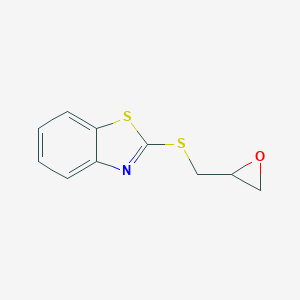



![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)

